molecular formula C12H21NO3 B13242646 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13242646
M. Wt: 227.30 g/mol
InChI Key: FYZRNCWGRLEQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a piperidine ring and an oxirane (epoxide) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with epoxide compounds under controlled conditions. One common method includes the reaction of piperidine with an epoxide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring and an epoxide group. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-(oxiran-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-7-5-4-6-9(13)10-8-15-10/h9-10H,4-8H2,1-3H3

InChI Key

FYZRNCWGRLEQQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2CO2

Origin of Product

United States

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